molecular formula C6H3BrFNO B580833 3-broMo-5-fluoropyridine-2-carbaldehyde CAS No. 1227603-05-5

3-broMo-5-fluoropyridine-2-carbaldehyde

Cat. No.: B580833
CAS No.: 1227603-05-5
M. Wt: 203.998
InChI Key: NKZPLWGIXFEYFE-UHFFFAOYSA-N
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Description

3-broMo-5-fluoropyridine-2-carbaldehyde is a chemical compound with the molecular formula C6H3BrFNO . It is also known by other synonyms such as 3-bromo-5-fluoropicolinaldehyde .


Synthesis Analysis

The synthesis of fluoropyridines, including compounds similar to this compound, has been a topic of research. One method involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has bromine and fluorine substituents at the 3rd and 5th positions respectively, and a carbaldehyde group at the 2nd position .


Chemical Reactions Analysis

Fluoropyridines, including this compound, can undergo various reactions. For instance, they can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . They can also be employed in palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 203.99700 g/mol . It has a density of 1.778±0.06 g/cm3 and a boiling point of 212.1±35.0 ℃ at 760 mmHg .

Scientific Research Applications

Catalyst in Organic Synthesis

3-Bromo-5-fluoropyridine-2-carbaldehyde has been utilized in various organic syntheses due to its reactivity. For instance, it serves as a precursor in the palladium-catalyzed cyclization with carboxylic acids under carbon monoxide pressure, leading to the formation of 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. This method demonstrates moderate to good yields, showcasing the chemical's utility in synthesizing complex organic molecules (Cho & Kim, 2008).

Synthesis of Fluorinated Pyrroles

Another significant application involves the synthesis of fluorinated pyrroles, where this compound derivatives facilitate the creation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes. This process uses electrophilic alpha,alpha-difluorination followed by dehydrofluorination, providing a straightforward route to various new 3-fluorinated pyrroles, highlighting the compound's versatility in introducing fluorine into organic structures (Surmont et al., 2009).

Chemoselective Amination

This compound also finds application in chemoselective amination reactions. It undergoes selective functionalization processes, leading to products with significant potential for further chemical transformations. This demonstrates the compound's utility in specific substitution reactions, essential for synthesizing targeted organic molecules with desired functional groups (Stroup et al., 2007).

Creation of Fluoropyridines and Pyridones

Moreover, it is instrumental in the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones, showcasing a method to introduce various substituents into the fluoropyridine framework. Such synthetic versatility is crucial for developing compounds with potential applications in pharmaceuticals and material science (Sutherland & Gallagher, 2003).

Properties

IUPAC Name

3-bromo-5-fluoropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZPLWGIXFEYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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